Benzenesulfonic Anhydride
Description
Overview and Significance of Benzenesulfonic Anhydride (B1165640) in Contemporary Chemistry
Benzenesulfonic anhydride, with the chemical formula (C₆H₅SO₂)₂O, is a highly reactive organosulfur compound primarily recognized for its role as a potent electrophile and dehydrating agent in organic synthesis. google.com Its significance stems from the anhydride functionality, which activates the benzenesulfonyl group, making it an excellent leaving group in nucleophilic substitution reactions. This enhanced reactivity distinguishes it from its parent compound, benzenesulfonic acid, and related derivatives like sulfonyl chlorides. researchgate.net
In contemporary chemistry, the compound is a cornerstone reagent for sulfonylation reactions. drugfuture.com It facilitates the transfer of a benzenesulfonyl group to various nucleophiles, a critical step in the synthesis of sulfonate esters and sulfonamides. chemimpex.com These products are often key intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.com Beyond small-molecule synthesis, this compound is utilized in polymer chemistry to modify polymer structures, thereby enhancing properties such as thermal stability and solubility. chemimpex.com Its utility also extends to analytical chemistry, where it is used in derivatization techniques to improve the detection sensitivity of alcohols and amines in chromatographic methods. chemimpex.com The compound's ability to act as a dual electrophile and dehydrating agent allows it to promote reactions efficiently, often minimizing the formation of water as a byproduct and thus improving reaction yields.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | benzenesulfonyl benzenesulfonate (B1194179) | nih.gov |
| CAS Number | 512-35-6 | chemimpex.comnih.gov |
| Molecular Formula | C₁₂H₁₀O₅S₂ | chemimpex.comnih.gov |
| Molecular Weight | 298.33 g/mol | chemimpex.comnih.gov |
| Appearance | White to light yellow/orange powder; Light tan solid | drugfuture.comchemimpex.com |
| Melting Point | 73 - 90 °C (may soften around 55-75°C) | drugfuture.comchemimpex.com |
| Solubility | Soluble in organic solvents like ether, chloroform, and chlorobenzene. | chemicalbook.com |
| Reactivity | Liquefies on exposure to air; reacts with nucleophiles. | drugfuture.com |
Historical Context of this compound Synthesis and Early Applications
The history of this compound is intrinsically linked to the 19th-century advancements in aromatic chemistry. The journey began with Michael Faraday's isolation of benzene (B151609) in 1825, followed by Eilhard Mitscherlich's synthesis of its precursor, benzenesulfonic acid, in 1834 by reacting benzene with fuming sulfuric acid. This pioneering work in aromatic sulfonation laid the chemical groundwork for its derivatives. While the anhydride may have been formed as a byproduct in these early reactions, its specific isolation and characterization awaited the development of more advanced analytical and synthetic techniques. The theoretical understanding of its structure was made possible by August Kekulé's proposal of the benzene ring in the 1860s.
The deliberate synthesis and study of this compound gained traction in the mid-20th century. A notable method was published in 1952 by Lamar Field, describing its preparation by heating benzenesulfonic acid with an excess of phosphorus pentoxide on an inert support. drugfuture.comcore.ac.uk This method provided researchers with reliable access to the compound. Early research highlighted its superiority over the more common benzenesulfonyl chloride in certain reactions. researchgate.netresearchgate.net For instance, it was found to give better results in the Friedel-Crafts sulfone synthesis and in the sulfonylation of diethyl malonate. researchgate.netresearchgate.net These early applications established this compound as a valuable reagent for forming carbon-sulfur and oxygen-sulfur bonds, setting the stage for its broader use in academic and industrial research. researchgate.netdrugfuture.com
Scope and Research Trajectories
Current research on this compound continues to build on its established reactivity, exploring new applications and refining existing methodologies. A significant area of investigation is its use in developing highly efficient synthetic protocols. For example, research has demonstrated its effectiveness in the synthesis of carboxamides from carboxylic acids and amines, a reaction that proceeds smoothly in high yields even with sterically hindered substrates. researchgate.netoup.com This method, often carried out in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), presents a powerful tool for peptide synthesis and materials science. researchgate.netoup.com
Another major research trajectory involves leveraging this compound's properties for green chemistry and advanced materials. It has been investigated as a dehydrating agent in non-phosgene routes for the synthesis of isocyanates, which are crucial monomers for polyurethanes. google.com While challenges related to byproduct recycling remain, this line of inquiry points to the compound's potential in creating more environmentally benign industrial processes. core.ac.uk Furthermore, research is ongoing into the kinetics and mechanisms of reactions involving substituted benzenesulfonic anhydrides to better understand and control sulfone formation in industrial sulfonation processes. core.ac.uk Its application in the stereoselective synthesis of glycosyl sulfonates for carbohydrate chemistry also represents an active area of research. mdpi.com
Table 2: Summary of Research Applications for this compound
| Field of Research | Specific Application | Significance | Source(s) |
|---|---|---|---|
| Organic Synthesis | Reagent for Friedel-Crafts sulfone synthesis. | Provides superior results compared to sulfonyl chlorides for creating aryl sulfones. | researchgate.netdrugfuture.com |
| Synthesis of sulfonate esters and sulfonamides. | Forms key intermediates for pharmaceutical and agrochemical products. | chemimpex.com | |
| Dehydrating condensation agent for carboxamide synthesis. | Offers a highly efficient method for amide bond formation, even with hindered molecules. | researchgate.netoup.com | |
| Polymer Chemistry | Modification of polymer structures. | Enhances properties like thermal stability and solubility. | chemimpex.com |
| Green Chemistry | Dehydrating agent in non-phosgene isocyanate synthesis. | Explores more environmentally friendly routes to important industrial monomers. | google.com |
| Analytical Chemistry | Derivatization of alcohols and amines. | Increases detection sensitivity in chromatography. | chemimpex.com |
| Carbohydrate Chemistry | Sulfonylation of hemiacetals. | Enables stereoselective synthesis of glycosyl donors for complex carbohydrate assembly. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzenesulfonyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5S2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWPJXZKQOPTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462781 | |
| Record name | Benzenesulfonic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-35-6 | |
| Record name | Benzenesulfonic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BENZENESULFONIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39429EW0CD | |
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Synthetic Methodologies for Benzenesulfonic Anhydride
Classical Synthetic Routes and Refinements
The traditional syntheses of benzenesulfonic anhydride (B1165640) have been well-established for decades, primarily relying on the dehydration of benzenesulfonic acid or the oxidation of benzenesulfinic acid.
Dehydration of Benzenesulfonic Acid (P₂O₅, SOCl₂, SO₃)
The most conventional and widely practiced method for preparing benzenesulfonic anhydride is the dehydration of benzenesulfonic acid. wikipedia.org This process involves the removal of a water molecule from two molecules of benzenesulfonic acid.
Phosphorus Pentoxide (P₂O₅): The use of phosphorus pentoxide (P₂O₅) as a dehydrating agent is a long-standing and standard approach for synthesizing this compound, often yielding around 50% of the product. researchgate.net The reaction is typically represented as: 2 C₆H₅SO₃H + P₂O₅ → (C₆H₅SO₂)₂O + 2HPO₃
Thionyl Chloride (SOCl₂): this compound can also be formed as a byproduct during the synthesis of benzenesulfonyl chloride from benzenesulfonic acid using thionyl chloride. chemcess.com However, its isolation can be challenging due to its rapid hydrolysis in the presence of aqueous acid. chemcess.com An attempted synthesis by heating benzenesulfonic acid with thionyl chloride in benzene (B151609) has been documented, though its success was limited. core.ac.uk
Sulfur Trioxide (SO₃): Sulfur trioxide is a highly reactive sulfonating agent that can be used to form benzenesulfonic acid from benzene. thieme-connect.de It can also be involved in the formation of the anhydride from the acid. chemcess.com The reaction of aryl halides with sulfur trioxide in nitromethane (B149229) can yield sulfonic anhydrides, which are then hydrolyzed to the corresponding acids. thieme-connect.de
| Dehydrating Agent | Description |
| Phosphorus Pentoxide (P₂O₅) | A powerful dehydrating agent, considered the standard for this synthesis. |
| Thionyl Chloride (SOCl₂) | Can lead to the formation of this compound as a side product. chemcess.com |
| Sulfur Trioxide (SO₃) | A reactive agent that can be used in the formation of both the acid and the anhydride. chemcess.comthieme-connect.de |
Reaction of Benzenesulfinic Acid with Oxidizing Agents
An alternative classical route involves the oxidation of benzenesulfinic acid. While various oxidizing agents can be employed, they often come with the challenge of competing side reactions, such as ring nitration.
Nitric Acid: The use of nitric acid to oxidize benzenesulfinic acid to benzenesulfonic acid is a known method. However, the use of excess oxidant can lead to the undesirable nitration of the aromatic ring. thieme-connect.de
Dinitrogen Tetroxide: Dinitrogen tetroxide has also been reported as an oxidant for this conversion, but it is known to produce unwanted byproducts. thieme-connect.de
Novel and Green Synthetic Approaches
In response to growing environmental concerns, recent research has focused on developing more sustainable and efficient methods for synthesizing this compound and related compounds.
Development of Environmentally Benign Synthetic Pathways
The principles of green chemistry, which advocate for waste prevention and the use of less hazardous substances, have spurred the development of cleaner synthetic routes. rsc.orghumanjournals.com This includes the use of safer solvents and catalysts to minimize environmental impact. humanjournals.com For instance, a green synthesis method for benzenesulfonic acid alkynes propyl ester has been developed using benzenesulfonyl chloride and propargyl alcohol in a water phase with an inorganic base as an acid-capture agent. google.com This approach avoids organic solvents and allows for easy product separation. google.com
Catalytic Synthesis of this compound
Catalytic methods offer a promising avenue for more efficient and environmentally friendly synthesis. Research has explored the use of solid acid catalysts, which can be recycled and reduce the need for corrosive mineral acids. scirp.orgnih.gov
A novel carbon-based solid acid catalyst, functionalized with sulfonic acid groups, has been synthesized using starch and alkyl benzene sulfonic acid. scirp.orgsemanticscholar.org This catalyst has shown high activity in esterification reactions and demonstrates good stability for reuse. semanticscholar.orgresearchgate.net The synthesis avoids hazardous chemicals like concentrated sulfuric acid, making the process safer. scirp.org
| Catalyst Type | Description | Advantages |
| Carbon-Based Solid Acid | Synthesized from starch and alkyl benzene sulfonic acid via a hydrothermal method. scirp.orgsemanticscholar.org | High catalytic activity, reusability, avoids hazardous reagents. semanticscholar.orgresearchgate.net |
Tautomeric Pseudohalide-Based Synthesis
A novel process for preparing sulfonic acid anhydrides involves the use of a reagent that exhibits acid pseudohalide tautomerism. google.com This method utilizes a reagent with a cyclic tautomeric form to facilitate the dehydration of sulfonic acids, including benzenesulfonic acid, to their corresponding anhydrides. google.com This approach is designed to overcome the drawbacks of previous methods. google.com
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound is contingent upon the careful optimization of several reaction parameters. Key factors influencing the yield and purity of the final product include the choice of solvent, reaction temperature, and pressure. Subsequent purification is also critical to isolate the anhydride from unreacted starting materials and byproducts.
Solvent Effects in this compound Synthesis
The selection of an appropriate solvent is crucial in the synthesis of this compound, as it can significantly impact reaction rates and product yields. While some syntheses can be performed in the absence of an organic solvent, the use of an inert solvent is common. google.com
Inert organic solvents are often employed to facilitate the reaction. For instance, in the sulfonation of various aromatic systems using sulfur trioxide, fully deuterated dichloromethane (B109758) has been utilized as a solvent with fully deuterated 1,4-dioxane (B91453) acting as a moderator. thieme-connect.de Sulfur dioxide has also been used as a solvent for sulfur trioxide in sulfonation reactions. thieme-connect.de Nitromethane is another solvent that has been used, particularly in the reaction of aryl halides with sulfur trioxide to produce sulfonic anhydrides, which are then hydrolyzed to the corresponding acids. thieme-connect.decore.ac.uk The reaction is typically conducted at 0 °C for 30 minutes, followed by quenching with water and heating to hydrolyze any anhydride formed. thieme-connect.de
In some processes, benzene itself can act as a solvent. One method involves treating a mixture of benzenesulfonic acid and sulfuric acid with benzene, which selectively dissolves the benzenesulfonic acid. google.comchemcess.com This allows for the separation from the sulfuric acid. The benzenesulfonic acid can then be extracted from the benzene solution. chemcess.com
The following table summarizes the solvents used in various synthetic routes for this compound and related compounds:
| Solvent/System | Reactants | Role of Solvent | Reference |
| Dichloromethane (deuterated) | Aromatic compounds, Sulfur trioxide | Inert solvent | thieme-connect.de |
| 1,4-Dioxane (deuterated) | Aromatic compounds, Sulfur trioxide | Moderator | thieme-connect.de |
| Nitromethane | Aryl halides, Sulfur trioxide | Reaction medium | thieme-connect.decore.ac.uk |
| Sulfur Dioxide | Arenes, Sulfur trioxide | Solvent for SO3 | thieme-connect.de |
| Benzene | Benzenesulfonic acid, Sulfuric acid | Extraction solvent | google.comchemcess.com |
| 1,2-Dichloroethane (B1671644) | Benzenesulfonic acid, Phosphorus pentoxide | Reaction medium for reflux |
It is important to note that in some preparations, such as the reaction of benzenesulfonic acid with phosphorus pentoxide, the reaction can be initiated at room temperature and then heated without the initial use of a solvent, with a solvent like 1,2-dichloroethane being added later in the process for reflux and product isolation.
Temperature and Pressure Optimization for Anhydride Formation
Temperature and pressure are critical parameters that must be precisely controlled to maximize the yield of this compound and minimize the formation of byproducts.
The synthesis of sulfonic anhydrides can be carried out at temperatures ranging from 80°C to 180°C. google.com In one specific preparation of this compound, the reaction mixture is gradually heated to 100°C and maintained at this temperature for 5 hours to ensure the reaction goes to completion.
While many preparations are conducted at atmospheric pressure, adjusting the pressure can be beneficial. google.comgoogle.com For instance, if the boiling point of the resulting sulfonic anhydride is higher than the reaction temperature, it will remain in the reaction mixture, while more volatile byproducts can be removed by distillation. google.com The final product can then be isolated by distillation under reduced pressure. google.com Lowering the pressure can also facilitate the removal of water formed during esterification reactions, which can be analogous to anhydride formation, allowing for the use of lower reaction temperatures. google.com
In the context of sulfonation to produce linear alkylbenzene sulfonic acid, a related process, it was noted that for feedstocks with a high content of aromatic byproducts, increasing the sulfur feed to combustion can increase the sulfuric anhydride concentration in the reactor, which is a key parameter for maintaining a high yield. tpu.ru
The table below outlines the temperature and pressure conditions mentioned in various synthetic contexts related to anhydride formation.
| Compound/Process | Temperature Range | Pressure | Notes | Reference |
| Sulfonic Anhydrides (General) | 80°C - 180°C | Normal Pressure | google.com | |
| This compound | Gradual heating to 100°C | Atmospheric | Maintained for 5 hours. | |
| Esterification (Analogous) | 70°C - 300°C | 5 - 250 psia (Atmospheric preferred) | Lower pressure aids water removal. | google.com |
| Carbonylation to Succinic Anhydride | 80°C - 150°C | 5 - 50 bar | Increasing temperature to 150°C was detrimental. | researchgate.net |
Purification Techniques for this compound
After the synthesis of this compound, purification is essential to remove impurities such as unreacted benzenesulfonic acid, dehydrating agents, and any byproducts.
One common method of purification is recrystallization from a suitable solvent. This technique relies on the difference in solubility between the desired anhydride and the impurities at different temperatures.
Another key technique involves filtration . In a preparation using phosphorus pentoxide, after refluxing with 1,2-dichloroethane, the mixture is cooled and subjected to multiple filtration steps to isolate the this compound product.
For the precursor, benzenesulfonic acid, purification can be achieved by dissolving it in a small amount of distilled water and treating it with barium carbonate. lookchem.com The insoluble barium benzenesulfonate (B1194179) is filtered off, dried, and then treated with sulfuric acid to regenerate the free acid and precipitate insoluble barium sulfate. lookchem.com The filtrate containing the purified benzenesulfonic acid is then evaporated under high vacuum, and the resulting oily residue crystallizes upon becoming completely anhydrous. lookchem.com This anhydrous, crystalline acid is deliquescent and should be stored appropriately. lookchem.com
In industrial settings, purification is often integrated into a continuous process. For instance, after sulfonation, the reaction mixture can be poured into a strong solution of an alkali metal chloride. thieme-connect.de This decreases the solubility of the aromatic sulfonate, causing it to precipitate out of the solution. thieme-connect.de
The table below summarizes the purification techniques discussed.
| Technique | Target Compound | Description | Reference |
| Recrystallization | This compound | Purification from a suitable solvent. | |
| Filtration | This compound | Isolation of the solid product from the reaction mixture. | |
| Salt Formation & Regeneration | Benzenesulfonic Acid | Conversion to barium salt to separate from impurities, followed by regeneration of the pure acid. | lookchem.com |
| Salting Out | Aromatic Sulfonates | Precipitation from a strong alkali metal chloride solution. | thieme-connect.de |
| High Vacuum Evaporation | Benzenesulfonic Acid | Removal of water to obtain the anhydrous crystalline form. | lookchem.com |
Reactivity and Reaction Mechanisms of Benzenesulfonic Anhydride
Electrophilic Reactivity of Benzenesulfonic Anhydride (B1165640)
Benzenesulfonic anhydride, with the chemical formula (C₆H₅SO₂)₂O, is characterized by its strong electrophilic nature. cymitquimica.comchemimpex.com This reactivity stems from the presence of two electron-withdrawing benzenesulfonyl groups attached to an oxygen atom, which creates a highly electron-deficient sulfur center. This enhanced electrophilic character makes the anhydride bond susceptible to cleavage by nucleophiles. The molecule's ability to act as an effective benzenesulfonylating agent is a direct consequence of this electrophilicity, enabling the transfer of a benzenesulfonyl group to various nucleophilic substrates. chemimpex.com
The electrophilicity of this compound is more pronounced than that of the corresponding benzenesulfonyl chloride. researchgate.net This heightened reactivity is valuable in synthetic applications where efficient and rapid transfer of benzenesulfonyl groups is required. The reaction mechanism generally involves nucleophilic attack on one of the sulfur atoms, leading to the displacement of a benzenesulfonate (B1194179) anion, which is a good leaving group. The reaction can proceed through different pathways depending on the nucleophile and reaction conditions.
Nucleophilic Addition Reactions
This compound readily undergoes nucleophilic addition reactions with a variety of nucleophiles. These reactions are central to its utility in organic synthesis, leading to the formation of important classes of compounds such as sulfonamides and sulfonate esters. cymitquimica.comchemimpex.com
This compound reacts with primary and secondary amines to yield N-substituted sulfonamides. cymitquimica.comchemguide.co.uk This reaction is a cornerstone in the synthesis of sulfonamide-containing compounds, which have applications in medicinal chemistry. chemimpex.com The reaction proceeds through a nucleophilic attack of the amine's nitrogen atom on one of the electrophilic sulfur atoms of the anhydride. libretexts.org This is followed by the departure of a benzenesulfonate leaving group.
The general mechanism involves two main steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the sulfur atoms of the this compound. libretexts.org
Leaving Group Departure: The benzenesulfonate anion is eliminated, and a proton is transferred to a base (typically another molecule of the amine), resulting in the formation of the stable sulfonamide. libretexts.org
A study demonstrated a highly efficient method for synthesizing carboxamides from carboxylic acids and amines using this compound in the presence of 4-(dimethylamino)pyridine (DMAP). oup.com While this reaction forms carboxamides, the underlying principle of activating the carbonyl group by forming a mixed anhydride intermediate highlights the reactivity of this compound.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Primary/Secondary Amine | N-Substituted Sulfonamide | Nucleophilic Acyl Substitution |
The reaction of this compound with alcohols provides a direct route to the synthesis of sulfonate esters. chemimpex.com These esters are valuable intermediates in organic synthesis, often used as alkylating agents due to the excellent leaving group ability of the sulfonate group. The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the anhydride. libretexts.org
The general steps are:
Nucleophilic Attack: The alcohol's oxygen atom attacks a sulfur atom of the anhydride. libretexts.org
Deprotonation and Leaving Group Removal: A base, often a non-nucleophilic base like pyridine (B92270), removes the proton from the alcohol's hydroxyl group, and the benzenesulfonate group departs. libretexts.org
Theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727) suggest that the reaction can proceed through different pathways, including Sₙ1 and Sₙ2 mechanisms. researchgate.net While these studies focus on the acid, the anhydride's reaction is expected to be more facile due to its enhanced electrophilicity.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Alcohol | Sulfonate Ester | Nucleophilic Acyl Substitution |
This compound has been shown to react with Grignard reagents. researchgate.netacs.org For instance, the reaction with phenylmagnesium bromide has been studied. acs.org These reactions can lead to the formation of sulfones. The reaction of Grignard reagents with sulfonate esters, which can be formed from this compound, is a known method for carbon-carbon bond formation.
This compound reacts with pyridine. researchgate.netacs.org In the presence of a reducing agent like sodium borohydride, this reaction can lead to the formation of N-sulfonyl-1,4-dihydropyridines and N-sulfonyl-1,2-dihydropyridines. cdnsciencepub.com The reaction likely proceeds through the formation of an N-benzenesulfonylpyridinium salt intermediate, which is then reduced. The ratio of the 1,4- and 1,2-dihydropyridine products can be influenced by the solvent and temperature. cdnsciencepub.com
This compound reacts with sodium sulfite (B76179) in an aqueous solution. acs.org This reaction involves warming the mixture and results in the formation of benzenesulfinic acid upon acidification. acs.org The reaction demonstrates the susceptibility of the anhydride to nucleophilic attack by the sulfite ion.
Reactions with Hydrogen Bromide
In a typical procedure, gaseous hydrogen bromide is passed through molten this compound at elevated temperatures (e.g., 94-97°C). acs.org The reaction can be represented by the following equation:
(C₆H₅SO₂)₂O + HBr → C₆H₅SO₂Br + C₆H₅SO₃H
The process establishes the mode of reaction where the anhydride linkage is broken by the halide. researchgate.net
Reactions with Dimethylsulfonium Cyclopentadienylide
This compound reacts with sulfonium (B1226848) ylides, such as dimethylsulfonium cyclopentadienylide, which act as nucleophiles. In this reaction, the ylide attacks one of the electrophilic sulfur atoms of the anhydride. This results in the formation of a benzenesulfonyl-substituted derivative of the original ylide. researchgate.net Specifically, the reaction with dimethylsulfonium cyclopentadienylide yields the corresponding benzenesulfonyl-substituted sulfonium ylide. researchgate.net This transformation highlights the utility of this compound as a source of an electrophilic benzenesulfonyl group for reaction with specialized carbon nucleophiles. researchgate.net
Friedel-Crafts Reactions Involving this compound
This compound is a superior reagent compared to the corresponding sulfonyl chloride for Friedel-Crafts reactions, particularly for the synthesis of sulfones. researchgate.netdrugfuture.com This electrophilic aromatic substitution reaction is a cornerstone method for forming carbon-sulfur bonds on aromatic rings.
The Friedel-Crafts sulfonylation of aromatic compounds (arenes) with this compound provides a direct route to diaryl sulfones. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate the anhydride. scispace.com The catalyst coordinates to one of the sulfonyl oxygen atoms, increasing the electrophilicity of the sulfur atom and facilitating the generation of the active electrophile, which is believed to be a complex of the benzenesulfonyl cation. This electrophile is then attacked by the electron-rich aromatic ring of the substrate. chemistry.coach
The general mechanism involves:
Formation of the electrophilic species from the anhydride and Lewis acid.
Nucleophilic attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion).
Deprotonation of the arenium ion to restore aromaticity and yield the diaryl sulfone.
This method can be applied to various aromatic substrates, and recent advancements have explored the use of solid acid catalysts like zeolites and metal-exchanged montmorillonite (B579905) clays (B1170129) to create more environmentally friendly and efficient processes. scispace.comresearchgate.net
Table 1: Examples of Friedel-Crafts Sulfonylation using this compound
| Aromatic Substrate | Catalyst | Product |
| Benzene (B151609) | AlCl₃ | Diphenyl sulfone |
| Toluene (B28343) | FeCl₃ | Phenyl tolyl sulfone |
| Naphthalene (B1677914) | Fe³⁺-montmorillonite | Phenyl naphthyl sulfone scispace.comresearchgate.net |
| m-Xylene | Zeolite Beta | (2,4-Dimethylphenyl) phenyl sulfone researchgate.net |
The rate and outcome of Friedel-Crafts sulfonylation are significantly influenced by the nature of the substituents present on the aromatic substrate.
Activating Groups: Electron-donating groups (EDGs) on the aromatic substrate, such as alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups, increase the nucleophilicity of the ring. chemistry.coach This enhances the reaction rate compared to unsubstituted benzene. These groups are typically ortho, para-directors, leading to the formation of corresponding isomeric sulfones. For instance, the reaction with toluene proceeds much faster than with benzene. libretexts.org
Deactivating Groups: Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or the sulfonyl (-SO₃H) group itself, deactivate the aromatic ring towards electrophilic attack. chemistry.coach This deactivation occurs because these groups reduce the electron density of the ring, making it less nucleophilic. chemistry.coach Aromatic rings that are strongly deactivated, like nitrobenzene (B124822), are generally unreactive in Friedel-Crafts reactions, including sulfonylation. msu.edu
Table 2: Effect of Substituents on Aromatic Substrate Reactivity in Friedel-Crafts Sulfonylation
| Substituent on Benzene Ring | Classification | Effect on Reactivity | Typical Products |
| -CH₃ (Toluene) | Activating (EDG) | Increases rate | ortho- and para-Phenyl tolyl sulfone |
| -OCH₃ (Anisole) | Strongly Activating (EDG) | Strongly increases rate | ortho- and para-Methoxyphenyl phenyl sulfone |
| -Cl (Chlorobenzene) | Deactivating (EWG) | Decreases rate | ortho- and para-Chlorophenyl phenyl sulfone |
| -NO₂ (Nitrobenzene) | Strongly Deactivating (EWG) | Reaction generally does not occur | No product chemistry.coachmsu.edu |
Sulfone Synthesis via Friedel-Crafts Sulfonylation
Other Significant Reaction Pathways
While this compound is primarily a sulfonating agent, it also serves as a powerful activating agent in acylation reactions, particularly for the conversion of carboxylic acids into more reactive intermediates. When this compound reacts with a carboxylic acid, it forms a mixed anhydride (R-CO-O-SO₂-Ph). This mixed anhydride is a much more potent acylating agent than the parent carboxylic acid.
This activated intermediate can then readily react with nucleophiles like alcohols or amines to form esters or amides, respectively, under mild conditions. The benzenesulfonic acid generated as a byproduct can be neutralized or removed. This strategy is an alternative to using acyl chlorides or other carboxylic acid anhydrides for acylation. google.com The use of anhydrides as acylating reagents is a fundamental strategy in organic synthesis, often catalyzed by Lewis acids in Friedel-Crafts acylations. libretexts.orgtestbook.com
Role in Isocyanate Generation
This compound serves as a potent dehydrating agent in the synthesis of isocyanates from various nitrogen-containing precursors. Its utility is particularly noted in reactions that involve the elimination of water or other small molecules to form the characteristic -N=C=O functional group.
The generation of isocyanates can be achieved from N-substituted amides. While specific studies detailing the use of this compound for this purpose are part of a broader class of reactions, the analogous methanesulfonic anhydride has been shown to convert amides into isocyanates in significantly better yields than the corresponding sulfonyl chloride. researchgate.net The reaction of an isocyanate with a carboxylic acid can form a mixed anhydride of a carboxylic acid and a carbamic acid, which is often unstable and can decompose, losing carbon dioxide. uantwerpen.be This reactivity highlights the role of anhydrides in facilitating the formation of isocyanate intermediates.
The general mechanism for isocyanate generation from carboxylic acids involves the Curtius rearrangement, where an acyl azide (B81097) intermediate rearranges to an isocyanate. nih.gov this compound can facilitate the formation of necessary precursors for such rearrangements under anhydrous conditions. For instance, it can be used in the dehydration of carbamic acids, which are formed from the reaction of amines with carbon dioxide, to yield isocyanates. scholaris.ca The isocyanate can be detected by in-situ IR monitoring and then trapped by nucleophiles like alcohols or amines to form carbamates and ureas, respectively. uantwerpen.bescholaris.ca This phosgene-free pathway is significant for both laboratory and industrial synthesis. scholaris.ca
The reaction is believed to proceed through the formation of a mixed sulfonic-carbamic anhydride intermediate. This intermediate is highly unstable and readily eliminates benzenesulfonic acid and carbon dioxide to furnish the desired isocyanate. The high reactivity of this compound as an electrophile and its effectiveness as a water scavenger drive the reaction towards the formation of the isocyanate product.
Sulfonylation of Diethyl Malonate
This compound is an effective reagent for the C-sulfonylation of active methylene (B1212753) compounds, such as diethyl malonate. This reaction provides a direct route to diethyl benzenesulfonylmalonate, a valuable synthetic intermediate. Research has shown that this compound often yields superior results in this transformation compared to the more commonly used benzenesulfonyl chloride. researchgate.netresearchgate.netresearchgate.netacs.org
The reaction proceeds via the enolate of diethyl malonate, which acts as a nucleophile. In the presence of a suitable base, diethyl malonate is deprotonated to form the corresponding carbanion. This carbanion then attacks one of the electrophilic sulfur atoms of this compound. The benzenesulfonate anion serves as the leaving group, resulting in the formation of the C-S bond.
General Reaction Scheme:
The enhanced reactivity of the anhydride compared to the sulfonyl chloride can be attributed to the better leaving group ability of the benzenesulfonate anion (C₆H₅SO₃⁻) compared to the chloride anion (Cl⁻). Furthermore, the anhydride possesses two electrophilic sulfonyl centers, potentially influencing the reaction kinetics. core.ac.uk The process avoids the harsh conditions sometimes required with other sulfonylating agents and minimizes side reactions often observed with sulfonyl chlorides, such as reduction of the sulfonyl group by the enolate. acs.org The chemoselectivity of this reaction is influenced by proton-coupled electron transfer (PCET) mechanisms, where the acidity of the C-H bond in diethyl malonate plays a crucial role in the initial deprotonation step. acs.org
Synthesis of Thiolsulfonates
This compound is a highly effective reagent for the preparation of thiolsulfonates (also known as thiosulfonates) from thiols. This reaction provides a clean and efficient method for the formation of the characteristic S-SO₂ bond. The use of this compound in this synthesis has been reported to be superior to that of benzenesulfonyl chloride. researchgate.netresearchgate.netresearchgate.netacs.org
The reaction involves the nucleophilic attack of a thiol (R-SH) or its corresponding thiolate anion (R-S⁻) on one of the electrophilic sulfur atoms of the this compound molecule. This attack results in the cleavage of the S-O bond within the anhydride and the formation of the new S-S bond of the thiolsulfonate product. The other product of the reaction is a molecule of benzenesulfonic acid or its salt.
Reaction Mechanism: The mechanism involves a nucleophilic substitution at the sulfur atom. oregonstate.edu
Nucleophilic Attack: The sulfur atom of the thiol attacks one of the sulfonyl sulfur atoms of the anhydride.
Transition State: A transient intermediate is formed where the new S-S bond is partially formed and the anhydride's S-O bond is partially broken.
Product Formation: The S-O bond cleaves, releasing a benzenesulfonate anion as a leaving group and forming the stable thiolsulfonate.
The reaction of thiols with anhydrides to form thioester/acid products has been shown to be a reversible process, which can be utilized in creating dynamic covalent networks. nih.gov In the context of thiolsulfonate synthesis, the stability of the resulting S-SO₂ linkage generally drives the reaction to completion under standard conditions.
| Reactant | Reagent | Product | Reference |
| Thiol (R-SH) | This compound | R-S-SO₂-C₆H₅ | researchgate.netresearchgate.netacs.org |
| Thiophenol | This compound | S-Phenyl benzenethiosulfonate | acs.org |
Mechanistic Studies of this compound Reactions
Elucidation of Reaction Intermediates
The mechanisms of reactions involving this compound are often rationalized through the formation of specific, short-lived intermediates. The nature of these intermediates depends on the co-reactants and reaction conditions.
When this compound reacts with nucleophilic reagents like pyridine, a well-defined intermediate can be isolated. A 1:1 complex, identified as 1-benzenesulfonylpyridinium benzenesulfonate, is formed. acs.org This solid intermediate is water-soluble and highly reactive, readily reacting with phenols, for example, to yield phenyl benzenesulfonate in high yield. acs.org This demonstrates the anhydride's ability to act as a powerful benzenesulfonyl group transfer agent via a reactive salt intermediate.
In reactions with carboxylic acids, the formation of a mixed sulfonic-carboxylic anhydride, R-C(O)O-SO₂-C₆H₅, is a plausible intermediate. rsc.org These mixed anhydrides are highly activated electrophiles and are key to understanding reactions like esterification, where this compound acts as a promoter. researchgate.net Similarly, in the generation of isocyanates from amines and CO₂, a mixed sulfonic-carbamic anhydride intermediate is formed, which subsequently decomposes to the product. scholaris.ca
Pulse radiolysis studies on the precursor, benzenesulfonic acid, have identified hydroxycyclohexadienyl-type radicals as immediate intermediates during its oxidative degradation, which provides insight into the behavior of the benzenesulfonyl moiety under radical conditions. nih.gov
Kinetic Studies and Reaction Rate Determination
Kinetic studies of reactions involving this compound and its derivatives have provided significant insights into their reactivity. The rates of reaction are highly dependent on the substituents present on the aromatic rings, the solvent, and the presence of catalysts.
For Friedel-Crafts type reactions with toluene, catalyzed by aluminum chloride (AlCl₃) in nitromethane (B149229), the reactivity of a range of substituted benzenesulfonic anhydrides has been investigated. core.ac.uk It was found that the influence of substituents on the reaction rate is well-described by the Hammett-Taft equation. core.ac.uk A key finding is that the sensitivity of the reaction rate to structural changes in the anhydride molecule is heightened. This is because the substituent appears twice in each anhydride molecule, and their electronic effects are cumulative, leading to a more pronounced impact on the electrophilicity of the sulfur centers compared to the corresponding sulfonyl chlorides. core.ac.uk
The kinetics of the related desulfonation of benzenesulfonic acid have been studied extensively, showing first-order dependence with respect to the sulfonic acid. researchgate.netacs.org These studies, conducted in aqueous sulfuric acid at elevated temperatures, are crucial for understanding the stability of the C-S bond and the principle of microscopic reversibility in sulfonation reactions. The rate of desulfonation increases with both temperature and acid concentration. researchgate.net The data suggests that the protodesulfonation proceeds via a Wheland-type intermediate, which is consistent with the general mechanism for electrophilic aromatic substitution. researchgate.net
| Reaction Type | Key Kinetic Findings | Reference |
| Friedel-Crafts Sulfonylation | Rate is described by Hammett-Taft equation; enhanced sensitivity to substituents due to their dual presence in the anhydride molecule. | core.ac.uk |
| Desulfonation (of Benzenesulfonic Acid) | First-order with respect to sulfonic acid; rate increases with acid concentration and temperature. | researchgate.netacs.org |
| Sonochemical Degradation | Reaction with hydroxyl radicals is extremely fast, with a second-order rate constant (k₂) of (7.16 ± 0.04) × 10⁹ M⁻¹ s⁻¹. | nih.gov |
Stereochemical Aspects of this compound Reactions
The stereochemical outcomes of reactions involving this compound are primarily governed by its function as a reagent to generate an excellent leaving group, the benzenesulfonate anion (C₆H₅SO₃⁻). This allows for stereocontrolled transformations, particularly in nucleophilic substitution reactions.
In the context of chiral alcohols, this compound can be used to convert a hydroxyl group into a benzenesulfonate ester in situ. Sulfonate esters are well-known to be excellent leaving groups that facilitate bimolecular nucleophilic substitution (S_N2) reactions. mdpi.com An S_N2 reaction proceeds with a predictable inversion of stereochemistry at the reacting center. Therefore, by using this compound, a chiral alcohol can be converted into a product with inverted stereochemistry in a two-step, one-pot sequence (sulfonylation followed by nucleophilic displacement).
This principle is applied in complex molecule synthesis, such as in carbohydrate chemistry. The conversion of an anomeric hydroxyl group to a sulfonate facilitates stereocontrolled glycosylation reactions. mdpi.com While very strong electron-withdrawing groups on the sulfonate can favor an S_N1 pathway (leading to racemization), the benzenesulfonate group is well-suited for promoting the S_N2 pathway, thereby ensuring high stereoselectivity. mdpi.com
The stereochemical course of the reaction can also be influenced by steric factors. In reactions with chiral substrates containing multiple reactive sites, the approach of the nucleophile typically occurs from the least sterically hindered face of the molecule, leading to a specific diastereomer. ucl.ac.uk The formation of a chiral intermediate, such as a sulfonate ester derived from a chiral alcohol and this compound, allows for the transfer of stereochemical information during a subsequent transformation.
Applications of Benzenesulfonic Anhydride in Advanced Organic Synthesis
Catalytic Applications in Organic Transformations
Benzenesulfonic anhydride (B1165640) and its parent acid are pivotal in accelerating a range of chemical reactions. Their utility stems from their strong acidic properties and ability to activate substrates towards nucleophilic attack.
While benzenesulfonic acid is a well-established strong Brønsted acid catalyst, benzenesulfonic anhydride functions as a powerful precursor and activator in its own right. thieme-connect.deacs.org Strong acids like arenesulfonic acids are frequently employed as catalysts in numerous organic reactions, including acetylations and dehydrations. thieme-connect.de this compound's catalytic activity is often attributed to its in situ hydrolysis to two equivalents of benzenesulfonic acid, a strong acid that is almost fully dissociated in water. wikipedia.org
The anhydride itself is a potent electrophile and can initiate reactions by sulfonylating a substrate, thereby creating a highly reactive intermediate. In processes where water is present or generated, the anhydride is rapidly converted to benzenesulfonic acid, which then acts as the primary Brønsted acid catalyst. wikipedia.org This dual reactivity makes it an effective, albeit aggressive, choice for reactions requiring strong acid catalysis. The development of various chiral sulfonic acids has further broadened the scope of Brønsted acid catalysis in stereoselective synthesis. nih.gov
Esterification is a fundamental equilibrium-limited reaction that benefits significantly from the use of catalysts and the removal of water. Benzenesulfonic acid and its derivatives have been identified as effective and greener alternatives to corrosive mineral acids like sulfuric acid for catalyzing esterification. revistadechimie.ro For instance, the esterification of acetic acid and n-propanol is efficiently catalyzed by benzenesulfonic acid. revistadechimie.ro
This compound plays a dual role in these reactions. Firstly, it serves as an exceptionally powerful dehydrating agent, reacting irreversibly with the water produced during esterification to form benzenesulfonic acid. wikipedia.org This shifts the reaction equilibrium decisively towards the ester product, leading to higher yields. Secondly, the anhydride can act as an activator for the carboxylic acid. It reacts with the carboxylic acid to form a mixed anhydride intermediate. This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol than the original carboxylic acid, accelerating the rate of ester formation. This activation mechanism is a key principle in many synthetic transformations.
Table 1: Role of this compound and Related Species in Catalysis
| Reaction Type | Catalyst/Reagent | Role | Outcome |
| General Acid Catalysis | This compound/Acid | Brønsted Acid Catalyst thieme-connect.deacs.org | Protonation and activation of substrates. |
| Esterification | This compound | Dehydrating Agent & Activator wikipedia.orgrevistadechimie.ro | Removes water to shift equilibrium; forms reactive mixed-anhydride intermediates. |
| Epoxy Resin Degradation | Benzenesulfonic Acid (from Anhydride) | Acid-catalyzed hydrolysis rsc.orgmdpi.com | Cleavage of ester cross-links in the polymer matrix. |
Anhydride-cured epoxy resins are thermosetting polymers known for their robust chemical and thermal resistance, making them difficult to degrade or recycle. mdpi.com The degradation of these materials typically requires the cleavage of the stable ester bonds that form the cross-linked network.
Research has shown that strong acids can catalyze the degradation of these resins. For example, dodecyl benzene (B151609) sulfonic acid (DBSA), an amphiphilic derivative, has been used to accelerate the degradation of anhydride-cured epoxy resin in water. rsc.org The catalytic action involves the protonation of the ester's carbonyl oxygen, rendering it more susceptible to hydrolysis. The initiation reaction in the thermal decomposition of these resins is the cleavage of an ester bond. mdpi.com
This compound can serve as a potent agent for initiating this degradation. In the presence of moisture, it rapidly generates benzenesulfonic acid, a strong acid that effectively catalyzes the hydrolytic breakdown of the polymer's ester linkages. wikipedia.orgmdpi.com This application is crucial for chemical recycling and waste management of durable polymer materials.
Application in Esterification Reactions
Reagent in Medicinal Chemistry and Pharmaceutical Synthesis
This compound is a key reagent for introducing the benzenesulfonyl group into molecules. This functional group is present in many therapeutic agents and is a vital component in the synthesis of pharmaceutical intermediates. chemimpex.com
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs, including antimicrobials. chemimpex.comekb.eg this compound is an effective reagent for the synthesis of sulfonamides. chemimpex.com It reacts readily with primary and secondary amines to form the corresponding N-substituted benzenesulfonamides.
The reaction proceeds via the nucleophilic attack of the amine on one of the electrophilic sulfur atoms of the anhydride, leading to the formation of the S-N bond characteristic of sulfonamides. This method is a direct and efficient alternative to using benzenesulfonyl chloride. Many important antimicrobial drugs are prepared by coupling aromatic sulfonyl groups with heterocyclic primary amines. ekb.eg
Sulfonate esters are important functional groups in their own right and serve as valuable intermediates in pharmaceutical synthesis. chemimpex.com They are often used as leaving groups in nucleophilic substitution reactions or as part of the final active pharmaceutical ingredient. This compound is a versatile reagent for the preparation of these esters from alcohols. chemimpex.com
The reaction involves the attack of the alcohol's hydroxyl group on the anhydride, forming the sulfonate ester (an O-S bond) and benzenesulfonic acid as a byproduct. Pharmaceutical drugs prepared as benzenesulfonate (B1194179) salts are known as "besilates" or "besylates," a designation that highlights the importance of this chemical moiety in drug formulation and synthesis. wikipedia.org
Table 2: Applications in Pharmaceutical Synthesis
| Product Class | Synthetic Role of this compound | Significance |
| Sulfonamides | Direct benzenesulfonylation of amines chemimpex.com | Core structure in numerous antimicrobial and therapeutic drugs. ekb.eg |
| Sulfonate Esters | Benzenesulfonylation of alcohols chemimpex.com | Key intermediates in organic synthesis; formation of "besylate" salts of drugs. wikipedia.org |
Derivatization Techniques for Pharmaceutical Analysis
In the field of pharmaceutical analysis, the precise quantification of active pharmaceutical ingredients (APIs) and potential impurities is critical. This compound plays a valuable role as a derivatizing agent to enhance the detectability of certain molecules in analytical methods like chromatography. chemimpex.com Its primary use is in the analysis of compounds containing alcohol and amine functional groups. chemimpex.com
The high reactivity of this compound with nucleophiles such as alcohols and amines allows for the formation of stable sulfonate esters and sulfonamides, respectively. This chemical modification, or derivatization, serves several analytical purposes:
Enhanced Detection: The resulting derivatives often exhibit improved chromatographic behavior and greater sensitivity in detectors, particularly in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). chemimpex.com
Improved Volatility: For GC analysis, derivatization can increase the volatility of otherwise non-volatile compounds like polar alcohols and amines.
Structural Confirmation: The formation of a derivative with a known reagent like this compound can help confirm the structure of an unknown analyte or impurity.
Research into the determination of genotoxic impurities in drug substances highlights the importance of such derivatization strategies. researchgate.net For instance, related sulfonic anhydrides are used to derivatize compounds for analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC/MS), allowing for detection at very low levels (parts per million). researchgate.netresearchgate.net The process often involves converting the analytes into ionic derivatives that can be effectively separated and detected. researchgate.net
Applications in Polymer Science and Materials Chemistry
The versatility of this compound extends into materials science, where it is a key reagent in modifying polymers to create materials with superior characteristics for specialized applications. chemimpex.com
This compound is employed to chemically modify polymer structures, leading to significant improvements in their physical and chemical properties. chemimpex.com The modification typically involves introducing benzenesulfonate groups into the polymer backbone. This process can lead to:
Enhanced Thermal Stability: The incorporation of aromatic sulfonate groups can increase the thermal resistance of polymers, making them suitable for high-temperature applications. chemimpex.com
Improved Solubility: Modification can alter the polarity of a polymer, thereby changing its solubility characteristics in various solvents. chemimpex.com
Increased Chemical Resistance: The resulting modified polymers often exhibit greater resistance to chemical degradation. chemimpex.com
These modifications are crucial for developing high-performance materials tailored for specific industrial needs. For example, the reaction of benzenesulfonic acid polymers with formaldehyde (B43269) creates cross-linked structures with excellent thermal stability and chemical resistance. ontosight.ai
The enhanced properties imparted by modification with this compound make these polymers highly valuable in the plastics and coatings industries. chemimpex.com In coatings, polymers modified with sulfonic acid groups can exhibit strong adhesion to substrates, including metals, and provide improved corrosion resistance. smolecule.com The ability to act as a cross-linking agent helps in the production of high-performance materials like polyurethanes and epoxy resins. The resulting materials possess improved mechanical properties and durability, making them ideal for protective coatings and advanced composite materials. smolecule.com
Polymer Modification for Enhanced Properties
Contributions to Agrochemical Development
This compound is an important intermediate in the synthesis of agrochemicals. chemimpex.com It serves as a versatile reagent for producing sulfonate esters, which are key building blocks in the development of new pesticides and herbicides. chemimpex.com
A notable research finding highlights the potential of sulfonic anhydride derivatives as potent agrochemical agents. In one study, a naturally occurring compound, dibenzyl trisulphide, was converted into methyl benzyl (B1604629) sulphonic anhydride (MBSA). nih.gov This new anhydride derivative demonstrated significantly enhanced biological activity compared to its parent compound and commercial agents. nih.gov
Table 1: Comparative Bioactivity of Methyl Benzyl Sulphonic Anhydride (MBSA) Data sourced from research on sulfonic anhydride derivatives for agro-chemical activities. nih.gov
| Target Organism | Compound | Result |
| Bacillus subtilis (Bacteria) | MBSA | 2.5-fold more effective than Isoniazid & Ampicillin |
| Pseudomonas fluorescens (Bacteria) | MBSA | 2.5 to 10-fold more inhibitory than commercial agents |
| Cladosporium cucumerinum (Fungus) | MBSA | MIC: 0.1 µ g/spot (vs. 1.25 for Ketoconazole) |
| Meloidogyne incognita (Nematode) | MBSA | 97.72% nematicidal activity at 125.0 ppm |
| Meloidogyne incognita (Nematode) | Dibenzyl trisulphide | No effect at 125.0 ppm |
The study found MBSA to be a powerful antimicrobial, antifungal, and nematicidal agent, demonstrating its potential for pest control in agriculture. nih.gov This highlights the role of this compound and its derivatives not just as intermediates, but as a basis for creating novel, effective agrochemicals.
Utilization in Dye and Surfactant Chemistry
This compound is a crucial sulfonating agent used to synthesize dyes and surfactants. chemimpex.com Its ability to introduce the sulfonate (-SO₃H) group into organic molecules is fundamental to the properties of these products. chemimpex.com
In surfactant production, the parent compound, benzenesulfonic acid, and its salts are key components in detergents and cleaning products. chemimpex.comchemcess.com this compound is used in the synthesis of these surfactants, reacting with alcohols and amines to create sulfonates that possess excellent wetting and emulsifying properties, which are essential for removing dirt and grease. chemimpex.com Salts of benzenesulfonic acid, such as sodium benzenesulfonate, are widely used as surfactants in laundry detergents. wikipedia.org
In the textile industry, this compound functions as a valuable agent in dyeing processes. chemimpex.com It helps to improve the affinity of dyes for fabric fibers, which results in more vibrant and longer-lasting colors. chemimpex.com The introduction of sulfonate groups can enhance the water solubility of a dye and, more importantly, provide a site for the dye to chemically bond with the fabric. researchgate.net
Related compounds, such as sodium meta nitrobenzene (B124822) sulphonate, are used as resisting agents or color-forming protective agents in textile printing to ensure pattern integrity. The use of reactive dyes, which form covalent bonds with the fabric, leads to excellent color fastness. researchgate.net The reactivity of this compound makes it suitable for facilitating these types of strong interactions between the dye and the textile. chemimpex.com
Role in Surfactant Synthesis
This compound serves as a potent sulfonating agent and a key reactive intermediate in the synthesis of various surfactants, particularly anionic surfactants like alkylbenzene sulfonates. chemimpex.comresearchgate.net Its high reactivity allows for the introduction of the benzenesulfonate group into organic molecules, a critical step in creating compounds with surface-active properties. The primary application of these resulting surfactants is in the formulation of detergents and cleaning products, where they enhance wetting and emulsifying capabilities. chemimpex.com
The synthesis of surfactants using this compound fundamentally involves its reaction with nucleophiles, such as long-chain alcohols or alkylphenols. In these reactions, the anhydride introduces the benzenesulfonyl group to the nucleophile, forming a benzenesulfonate ester. The resulting molecule possesses a hydrophobic tail (the long alkyl chain) and a hydrophilic head (the sulfonate group), which is the characteristic amphiphilic structure of a surfactant.
Detailed research has been conducted on the reactivity of aromatic sulfonic anhydrides to understand their role in synthesis. Kinetic studies provide insight into how different substituents on the benzene ring of the anhydride affect its reactivity. For instance, investigations into the reaction of substituted benzenesulfonic anhydrides with aromatic compounds like naphthalene (B1677914) show a clear correlation between the electronic properties of the substituent and the reaction rate. This data is vital for optimizing reaction conditions and predicting the outcomes of sulfonation reactions in surfactant manufacturing.
Research Findings on the Reactivity of Substituted Benzenesulfonic Anhydrides
The following table presents kinetic data from a study on the sulfonylation of naphthalene with various para-substituted benzenesulfonic anhydrides. The data illustrates the influence of different substituents on the reaction rate, a key aspect of research into the synthetic utility of these anhydrides.
Data adapted from a study on the kinetics of reactions involving substituted benzenesulfonic anhydrides. core.ac.uk
Theoretical and Computational Studies of Benzenesulfonic Anhydride
Quantum Chemical Investigations
Quantum chemical investigations employ the principles of quantum mechanics to model and understand the behavior of molecules. These studies are crucial for elucidating aspects of benzenesulfonic anhydride (B1165640) that are challenging to observe experimentally.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. It has been applied to understand the reaction mechanisms of sulfonic acids and their derivatives. While specific DFT studies exclusively on benzenesulfonic anhydride are not abundant in publicly available literature, the principles can be extrapolated from studies on related compounds.
Theoretical studies on the nucleophilic addition to anhydrides suggest that these reactions can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. acs.org DFT calculations on similar systems, such as the esterification of benzenesulfonic acid, have been used to determine the favorability of different reaction pathways, like SN1 versus SN2 mechanisms. rsc.orgresearchgate.net For this compound, its enhanced electrophilic character compared to benzenesulfonic acid suggests a high reactivity towards nucleophiles. DFT calculations can model the transition states and intermediates of its reactions, such as hydrolysis back to benzenesulfonic acid or reactions with alcohols to form sulfonate esters.
The mechanism of reactions like sulfone formation, where sulfonic anhydrides react with alkylbenzenes, has been proposed to occur via electrophilic attack. core.ac.uk DFT studies can elucidate the intricate details of such mechanisms, including the role of catalysts and the energetics of competing reaction pathways. For instance, in the sulfonation of benzene (B151609), DFT can model the formation of the electrophilic sulfur trioxide and its reaction with the benzene ring to form a sigma complex, leading to benzenesulfonic acid, the precursor to the anhydride. libretexts.org
| Reaction Type | Proposed Mechanism via DFT Analogy | Key Intermediates/Transition States |
| Hydrolysis | Nucleophilic attack by water | Tetrahedral intermediate |
| Esterification | SN1 or SN2 pathway depending on conditions | Sulfonylium cation (SN1), Protonated alcohol (SN2) rsc.org |
| Sulfonylation | Friedel-Crafts type reaction | Acylium-like cation core.ac.ukmsu.edu |
Conformational analysis of this compound can be performed using computational methods to understand its three-dimensional structure and flexibility. While detailed molecular dynamics (MD) simulations specifically for this compound are not widely published, the methodology is well-established for similar molecules. researchgate.netnih.govresearchgate.net
Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents. These simulations model the movement of atoms over time, allowing for the study of solvation effects and the molecule's interaction with other species in solution. researchgate.net Such simulations are valuable for understanding how the solvent might influence reaction rates and mechanisms. researchgate.net
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Structure-Reactivity Relationships
The relationship between a molecule's structure and its reactivity is a fundamental concept in chemistry. Computational methods are instrumental in quantifying this relationship.
The chemical behavior of this compound is directly linked to its electronic structure. The presence of two electron-withdrawing benzenesulfonyl groups connected by an anhydride linkage makes the sulfur atoms highly electrophilic. Computational chemistry can quantify this through calculations of atomic charges, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO).
Studies on substituted benzenesulfonic acids have shown that electron-withdrawing groups on the benzene ring enhance the acidity of the sulfonic acid. nih.gov Similarly, such substitutions on this compound would be expected to further increase its electrophilicity, making it an even more potent sulfonating agent. The anhydride form itself represents an activated form of the sulfonic acid group, facilitating the transfer of the benzenesulfonyl group.
| Structural Feature | Electronic Effect | Predicted Chemical Behavior |
| Sulfonyl Groups (SO₂) | Strong electron-withdrawing | Increased electrophilicity at sulfur atoms |
| Anhydride Linkage (S-O-S) | Activation of sulfonyl groups | Enhanced reactivity towards nucleophiles |
| Phenyl Rings | Aromatic system | Site for potential substitution reactions |
Computational chemistry can be a predictive tool for reaction outcomes and selectivity. By calculating the activation energies for different possible reaction pathways, chemists can predict which products are most likely to form.
In reactions with substituted arenes, for example, the regioselectivity (ortho, meta, para substitution) can be predicted by modeling the stability of the different possible intermediates (sigma complexes). msu.edu For this compound reacting with a nucleophile, computational models can help predict whether the reaction will favor substitution at the sulfur atom or other potential reaction sites. Studies on the reactions of p-toluenesulfonic anhydride have demonstrated the ability to predict relative reactivities based on Hammett plots derived from computational and experimental data. core.ac.uk This approach could be extended to this compound to predict its reactivity with a wide range of nucleophiles.
Correlation of Electronic Structure with Chemical Behavior
Computational Design of Novel this compound Derivatives
Computational methods are increasingly used in the rational design of new molecules with specific desired properties. researchgate.netrsc.orgacs.org By modifying the structure of this compound in silico, it is possible to screen a large number of potential derivatives for desired characteristics before undertaking their synthesis.
For instance, if the goal is to create a more selective sulfonating agent, different substituents could be added to the benzene rings, and their effect on the electronic properties and steric hindrance could be calculated. Quantum chemical calculations can predict how these modifications would alter the reactivity and selectivity of the anhydride. rsc.org This computational pre-screening can save significant time and resources in the laboratory. The design of novel benzenesulfonamide (B165840) derivatives as enzyme inhibitors has been successfully guided by computational approaches like 3D-QSAR and molecular docking, demonstrating the power of these methods in designing functional molecules. nih.gov
Analytical Methodologies for Benzenesulfonic Anhydride and Its Derivatives
Advanced Spectroscopic Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For benzenesulfonic anhydride (B1165640), both ¹H and ¹³C NMR spectroscopy provide valuable data.
In the ¹H NMR spectrum of a related compound, p-toluenesulfonic anhydride, the aromatic protons appear as doublets at approximately 7.22 ppm and 7.55 ppm. helixchrom.com For benzenesulfonic anhydride, the aromatic protons would be expected to exhibit signals in a similar region, typically between 7.0 and 8.0 ppm. The specific splitting patterns would depend on the substitution of the benzene (B151609) ring.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In p-toluenesulfonic anhydride, the carbon atoms of the aromatic ring show signals at 95.4 ppm (C-4), 128.1 ppm (C-2), 136.9 ppm (C-3), and 148.2 ppm (C-1). helixchrom.com For unsubstituted this compound, the aromatic carbons would also be expected in the 120-150 ppm range. General tables of chemical shifts for anhydrides and aromatic compounds can further aid in the assignment of these signals. netlify.apporegonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H | 7.5 - 8.0 | Aromatic protons, multiplet |
Note: The exact chemical shifts can be influenced by the solvent and the concentration.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an anhydride is characterized by two distinct carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching modes. nih.gov For this compound, these bands are expected to appear in the regions of 1870-1818 cm⁻¹ and 1750-1720 cm⁻¹. oup.com
Additionally, the spectrum will show characteristic absorptions for the sulfonyl group (S=O), typically in the range of 1300-1420 cm⁻¹ (asymmetric stretch) and 1140-1190 cm⁻¹ (symmetric stretch). The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the aromatic C=C stretching vibrations will appear around 1600 and 1500 cm⁻¹. chemicalbook.com The IR spectrum of the related p-toluenesulfonic anhydride shows characteristic peaks that support these expected ranges. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| S=O | Asymmetric Stretch | 1300 - 1420 |
| S=O | Symmetric Stretch | 1140 - 1190 |
| C=O (Anhydride) | Asymmetric Stretch | 1870 - 1818 |
| C=O (Anhydride) | Symmetric Stretch | 1750 - 1720 |
| Aromatic C-H | Stretch | > 3000 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound (C₁₂H₁₀O₅S₂) would show a molecular ion peak corresponding to its molecular weight of approximately 298.33 g/mol . chemscene.comchemicalbook.comacs.org
The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, common fragmentation pathways would involve the cleavage of the S-O-S bond. The fragmentation of sulfonates often involves the loss of SO₂. oup.com The fragmentation process can lead to the formation of stable ions, and the relative abundance of these fragment ions helps in elucidating the structure of the original molecule. wikipedia.orgsielc.com
Chromatographic Methods for Analysis and Purity Assessment
Chromatographic techniques are essential for separating this compound from its starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of such compounds.
For the analysis of related compounds like benzoic anhydride, a mixed-mode Primesep S2 column with a mobile phase of acetonitrile (B52724) has been used, with UV detection at 210 nm. researchgate.net Another method for benzoic anhydride utilizes a Newcrom R1 reverse-phase column with an isocratic mobile phase of acetonitrile and water. For the analysis of benzenesulfonic acid, a mixed-mode approach on an Amaze TR column has been developed, where the elution is controlled by the pH of the buffer, ion concentration, and acetonitrile content in the mobile phase. helixchrom.com A method for determining the sulfonation degree of phthalic anhydride uses RP-HPLC with a mobile phase of methanol-water containing ammonium (B1175870) dihydrogen phosphate (B84403). wikipedia.org
Based on these examples, a suitable HPLC method for the analysis and purity assessment of this compound would likely involve a reversed-phase C18 or a mixed-mode column. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer to control the pH and improve peak shape. UV detection would be appropriate due to the presence of the aromatic rings in the molecule.
Table 3: Exemplary HPLC Conditions for the Analysis of Aromatic Anhydrides and Sulfonic Acids
| Parameter | Condition 1 (for Benzoic Anhydride) | Condition 2 (for Benzenesulfonic Acid) |
|---|---|---|
| Column | Primesep S2 (mixed-mode) | Amaze TR (reversed-phase anion- and cation-exchange) |
| Mobile Phase | Acetonitrile | Gradient of acetonitrile and ammonium phosphate buffer |
| Detection | UV at 210 nm | UV at 205 nm |
These conditions are for related compounds and would need to be optimized for the specific analysis of this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. americanpharmaceuticalreview.com While this compound itself can be challenging to analyze directly by GC due to its high boiling point and potential for thermal degradation, the technique is well-suited for the analysis of more volatile derivatives and potential impurities. americanpharmaceuticalreview.com For instance, sulfonate esters, which can be formed from the anhydride, are amenable to GC analysis. americanpharmaceuticalreview.com
In practice, GC analysis often involves a capillary column, such as a polydimethylsiloxane (B3030410) column with 5% phenyl groups (HP-5), which is effective for separating a range of organic compounds. rsc.org Detection is commonly achieved using a Flame Ionization Detector (FID), which offers broad sensitivity to organic molecules, or a Mass Selective Detector (MS), which provides structural information for definitive compound identification. rsc.org The choice of carrier gas is typically an inert gas like helium or argon. rsc.org For certain applications, derivatization may be employed to convert less volatile analytes into species that are more suitable for GC analysis. americanpharmaceuticalreview.com
Table 1: Typical Parameters for Gas Chromatography Analysis of this compound Derivatives
| Parameter | Description | Common Specification |
|---|---|---|
| Column | The stationary phase where separation occurs. | HP-5 (polydimethylsiloxane with 5% phenyl groups) rsc.org |
| Detector | The device used to detect analytes as they elute. | Flame Ionization Detector (FID), Mass Spectrometry (MS) americanpharmaceuticalreview.comrsc.org |
| Carrier Gas | The mobile phase that transports the sample. | Helium, Argon rsc.org |
| Analysis Scope | Types of compounds suitable for this method. | Volatile and thermally stable derivatives (e.g., sulfonate esters) americanpharmaceuticalreview.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of this compound and its derivatives. By utilizing columns packed with sub-2-μm particles, UPLC achieves higher resolution, greater sensitivity, and drastically reduced analysis times. waters.com
This technique is particularly valuable for monitoring genotoxic impurities, such as alkyl benzenesulfonates, in drug substances. waters.com A key advantage of UPLC is its ability to resolve these analytes from the active pharmaceutical ingredient (API) and other impurities in complex mixtures, with analysis times often under five minutes, compared to 20-30 minutes for conventional HPLC methods. waters.com
A typical UPLC system for this application would be equipped with a Photodiode Array (PDA) detector for UV absorbance measurement and a mass spectrometer (MS) for mass confirmation. waters.com The combination of PDA and MS detection provides a comprehensive analytical solution, offering both quantification and confident identification of the compounds of interest without the need for complex derivatization steps. waters.com For example, in the analysis of Amlodipine Besylate, UPLC-UV can successfully resolve and detect methyl benzenesulfonate (B1194179) (MBS) and ethyl benzenesulfonate (EBS) at the 15 ppm level. waters.com
Table 2: UPLC vs. HPLC for Analysis of Benzenesulfonic Acid Derivatives
| Feature | Ultra-Performance Liquid Chromatography (UPLC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Particle Size | Sub-2-μm waters.com | 3-5 μm |
| Analysis Time | < 5 minutes waters.com | 20-30 minutes waters.com |
| Resolution | High waters.com | Standard |
| Sensitivity | High waters.com | Standard |
| Detectors | PDA, Mass Spectrometry (MS) waters.com | UV, PDA, MS |
In Situ Reaction Monitoring Techniques
In situ reaction monitoring, also known as process analytical technology (PAT), involves the analysis of a chemical reaction in real-time within the reactor itself. This approach provides dynamic information about reaction kinetics, intermediate formation, and endpoint determination, enabling precise process control and optimization. nih.govd-nb.info For reactions involving this compound, which can be highly exothermic, real-time monitoring is crucial for ensuring both safety and efficiency. d-nb.info
Real-Time Spectroscopic Monitoring
Spectroscopic techniques are particularly well-suited for in-situ monitoring as they are non-destructive and can provide rapid, continuous data. d-nb.info
Infrared (IR) and Near-Infrared (NIR) Spectroscopy: Fourier-transform infrared (FT-IR) and NIR spectroscopy are powerful tools for real-time process control in sulfonation reactions. d-nb.infoasiachmical.com By using fiber-optic probes inserted directly into the reaction vessel, these techniques can continuously monitor the characteristic absorption bands of reactants (e.g., O-H stretch) and products. asiachmical.com This allows for the immediate detection of any deviations from the expected reaction profile. asiachmical.com For example, in sulfonation processes, modern FT-IR spectrometers can capture spectra within seconds, providing immediate feedback on the reaction's progress. asiachmical.com
Raman Spectroscopy: FT-Raman spectroscopy is another valuable technique for monitoring sulfonation processes. It can be used to determine the degree of sulfonation by tracking molecular markers for both the sulfonic acid group (-SO3H) and the sulfonate anion (-SO3−). researchgate.net This quantitative data can be used to build calibration curves that correlate spectral features with the extent of reaction. researchgate.net
Flow Chemistry Applications and Monitoring
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. nih.gov The integration of online analytical tools is a key enabler for realizing the full potential of flow chemistry. researchgate.netvapourtec.com
In a flow chemistry setup for the synthesis or use of this compound, a side stream of the reactor output can be automatically sampled and analyzed. researchgate.net This allows for continuous, time-based monitoring of the reaction's progress. researchgate.net
Online HPLC/UPLC: An online HPLC or UPLC system can be connected to the flow reactor to automatically withdraw, dilute, and analyze samples from the flowing stream. researchgate.net This provides near real-time data on product formation and impurity levels, facilitating rapid process optimization. researchgate.net
Integrated Spectroscopy: Spectroscopic probes (IR, Raman, NMR) can be integrated directly into the flow path. researchgate.netbeilstein-journals.org This provides instantaneous feedback on the chemical composition of the stream, allowing for precise control over parameters like residence time and temperature to maximize yield and selectivity. nih.govbeilstein-journals.org The combination of microreactors with in-line NIR spectroscopy, for example, has been shown to enable the safe investigation of reaction conditions that would be too hazardous to explore in traditional batch reactors. nih.govd-nb.info This integrated approach allows for the calculation of conversions and space-time yields in real-time, leading to significantly more efficient process development. nih.govd-nb.info
Table 3: Comparison of In Situ Monitoring Techniques
| Technique | Principle | Advantages | Application Example |
|---|---|---|---|
| FT-IR/NIR Spectroscopy | Measures absorption of infrared light by molecular vibrations. asiachmical.com | Rapid, non-destructive, provides real-time concentration data. d-nb.infoasiachmical.com | Monitoring the disappearance of starting material and appearance of sulfonic acid groups in sulfonation. asiachmical.com |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. researchgate.net | Excellent for aqueous systems, provides structural information. researchgate.net | Quantifying the degree of sulfonation by tracking -SO3H and -SO3- bands. researchgate.net |
| Online HPLC/UPLC | Chromatographic separation of reaction components. researchgate.net | Provides detailed separation of complex mixtures, quantitative. researchgate.net | Automated sampling and analysis of product and impurities from a flow reactor stream. researchgate.net |
Environmental and Safety Considerations in Research
Hazard Assessment and Risk Management in Laboratory Settings
A thorough hazard assessment and robust risk management plan are paramount when working with benzenesulfonic anhydride (B1165640) in a laboratory. nih.gov This begins with a complete review of the Safety Data Sheet (SDS), which provides critical information on the substance's hazards. nih.govuwlax.edu Benzenesulfonic anhydride is classified as a corrosive substance that can cause severe skin burns and serious eye damage. nih.gov It is also corrosive to metals. nih.gov
Key risk management strategies in the lab include:
Engineering Controls: Handling the compound within a chemical fume hood to prevent the dispersion of dust and ensure adequate ventilation. fishersci.com Eyewash stations and safety showers must be readily accessible. fishersci.com
Personal Protective Equipment (PPE): Mandatory use of protective gloves, safety goggles, face protection, and appropriate lab clothing to prevent skin and eye contact.
Handling Procedures: Avoiding contact with skin, eyes, and clothing is crucial. Researchers should wash hands and face thoroughly after handling. The compound should be kept in its original, tightly closed container in a dry, cool, and well-ventilated area. fishersci.com
Spill and Emergency Procedures: In case of a spill, the area should be evacuated, and the spill should be contained and cleaned up using inert absorbent material, avoiding dust formation. fishersci.comfishersci.com For fires, carbon dioxide, dry chemical, or alcohol-resistant foam are recommended extinguishing agents. fishersci.com
A detailed risk assessment should consider the quantities used, the nature of the procedures, and the potential for inadvertent reactions. uwlax.edu For example, this compound is incompatible with strong bases and oxidizing agents. fishersci.com
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Corrosive to metals | Category 1 | H290: May be corrosive to metals |
| Skin corrosion/irritation | Sub-category 1C | H314: Causes severe skin burns and eye damage |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |
Source: ECHA C&L Inventory nih.gov
Green Chemistry Principles in this compound Research
Applying the principles of green chemistry can significantly reduce the environmental and health impacts of research involving this compound. acs.orgcolab.ws These principles encourage the design of chemical products and processes that minimize the use and generation of hazardous substances. rsc.orgrsc.org
Key green chemistry considerations include:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.orgrsc.org For instance, comparing different synthetic pathways to a target molecule can reveal a more atom-efficient option. rsc.org
Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible or replaced with innocuous alternatives. acs.orgrsc.org Research into solvent-free reaction conditions is a key area of green chemistry. researchgate.net
Reduce Derivatives: Unnecessary derivatization steps, which often require additional reagents and generate waste, should be minimized or avoided. acs.orgrsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as catalysts are used in small amounts and can be recycled, reducing waste. rsc.org
Waste Minimization and Sustainable Practices
Effective waste management is a critical component of sustainable laboratory practice. researchgate.net For this compound, this involves strategies to reduce waste generation and ensure proper disposal of unavoidable waste.
Waste Prevention: The most effective strategy is to prevent waste in the first place by carefully planning experiments to use the minimum amount of material necessary. rsc.org
Recycling and Reuse: While direct recycling of this compound in a lab setting may be complex, considering the potential for reusing any solvents or unreacted starting materials after purification can contribute to waste reduction. waterandwastewater.com
Proper Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. fishersci.com This includes contaminated lab materials like gloves and absorbent materials. Waste should be collected in suitable, closed containers. fishersci.com
Avoiding Environmental Release: Under no circumstances should this compound or its waste be released into drains or the environment. fishersci.com
Implementing these practices not only ensures regulatory compliance but also aligns with the broader goals of environmental stewardship and sustainable science. ccsenet.org
Toxicological Studies and Safety Data Analysis
A thorough analysis of toxicological data is essential for understanding the risks associated with this compound. nih.gov The primary source for this information is the Safety Data Sheet (SDS), which summarizes known toxicological effects. fishersci.com
Human Health Effects: this compound is a corrosive substance that causes severe skin burns and serious eye damage. nih.gov Inhalation of dust can cause respiratory tract irritation. Ingestion is harmful.
Ecotoxicity: There is limited specific information available on the ecotoxicity of this compound itself. However, related compounds like benzenesulfonic acid are noted to be biodegradable and have low toxicity to aquatic life. ca.govchemical-product.com It is important not to flush this compound into surface water or sewer systems. fishersci.com One safety data sheet indicates that the product contains substances hazardous to the environment and is very toxic to aquatic organisms, potentially causing long-term adverse effects. fishersci.com
Carcinogenicity and Mutagenicity: There is no information available to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin. fishersci.comnv.gov
Table 2: Summary of Toxicological Data
| Endpoint | Result | Species | Source |
| Skin Corrosion | Causes severe skin burns and eye damage (Category 1C) | Not specified | |
| Serious Eye Damage | Causes serious eye damage (Category 1) | Not specified | |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Not specified | |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | Not specified | fishersci.com |
It is crucial for researchers to consult the most up-to-date SDS and other toxicological resources to ensure they have a comprehensive understanding of the potential hazards. nih.govepa.gov
Future Research Directions and Emerging Trends
Benzenesulfonic Anhydride (B1165640) in Asymmetric Synthesis
The quest for highly selective and efficient methods for creating chiral molecules remains a central theme in organic chemistry. While the direct use of benzenesulfonic anhydride as a chiral catalyst is not established, its role as a powerful activating agent for the introduction of the benzenesulfonyl group is pivotal in the development of chiral catalysts and auxiliaries.
Future research is trending towards the design and synthesis of novel chiral sulfonic acids and their derivatives, where this compound can serve as a key precursor. For instance, research into axially chiral sulfonic acids, which are promising for Brønsted acid catalysis, often involves the derivatization of complex molecular scaffolds where a sulfonic acid moiety is crucial for the catalytic activity. acs.orgresearchgate.net The synthesis of these sophisticated catalysts may rely on the reactivity of this compound or its derivatives to install the key functional group.
An emerging area is the use of this compound in the stereoselective synthesis of complex natural products and their analogues. In one notable example, this compound, in combination with a sulfoxide (B87167) catalyst, was used for the stereoselective formation of an α-mannosyl sulfonate from an O-benzyl-D-mannopyranose. nih.gov This transformation highlights the potential of this compound to control stereochemical outcomes in glycosylation reactions, a critical process in the synthesis of biologically active carbohydrates and glycoconjugates.
Furthermore, the development of mixed carboxylic-sulfonic anhydrides is opening new avenues in asymmetric synthesis. These reagents can be employed in reactions with imines to generate water-soluble β-lactams, with some diastereomeric preference. nih.gov The ability to tune the steric and electronic properties of these mixed anhydrides could lead to the development of new catalytic systems for enantioselective transformations.
Table 1: Research Highlights in Asymmetric Synthesis Involving this compound and Derivatives
| Research Area | Key Finding/Application | Compound(s) Involved | Reference(s) |
| Chiral Brønsted Acid Catalysis | Synthesis of novel axially chiral sulfonic acids for potential use in asymmetric catalysis. | 8-Benzoimidazolylnaphthalene-1-sulfonic acids | acs.orgresearchgate.net |
| Stereoselective Glycosylation | Stereoselective formation of α-mannosyl sulfonate using this compound and a sulfoxide catalyst. | This compound, O-benzyl-D-mannopyranose | nih.gov |
| Diastereoselective β-Lactam Synthesis | Use of mixed carboxylic-sulfonic anhydrides to produce β-lactams with some diastereoselectivity. | Benzo[c] mdpi.comacs.orgoxathiin-3(4H)-one 1,1-dioxide | nih.gov |
| Biomimetic Synthesis | Synthesis of a strained β-lactone intermediate using a mixed carboxylic-sulfonic anhydride in the biomimetic synthesis of azorellolide. | Mixed carboxylic-sulfonic anhydride | acs.orgescholarship.org |
Integration with Flow Chemistry and Microreactor Technology
The fine chemical and pharmaceutical industries are increasingly adopting continuous flow manufacturing to improve efficiency, safety, and scalability. This compound and related sulfonation chemistry are being integrated into these modern process technologies.
A significant trend is the development of continuous sulfonation processes within microreactors. These systems offer superior heat and mass transfer, allowing for precise control over highly exothermic reactions like sulfonation. google.comgoogle.com Research has demonstrated the feasibility of producing compounds like dodecylbenzene (B1670861) sulfonic acid in a circulating microreactor, achieving high conversion rates and minimizing waste. scirp.org While these studies often use sulfur trioxide as the sulfonating agent, the principles are directly applicable to reactions involving this compound, which can be generated in situ or used as a less aggressive sulfonating agent. chemcess.com
Future work will likely focus on the development of integrated flow systems that combine the synthesis, work-up, and purification of products derived from this compound. The use of polymer-supported reagents and scavengers in packed-bed reactors is a key enabling technology in this area. For example, supported sulfonic acid catalysts (often prepared from precursors that could be derived from this compound) are being used for various organic transformations in continuous flow. nih.gov
The application of microfluidic devices for high-throughput screening and optimization of reactions involving this compound is another promising direction. These platforms allow for the rapid evaluation of reaction parameters, such as catalyst loading, temperature, and residence time, accelerating the development of new synthetic methodologies. google.com
Table 2: Advances in Flow Chemistry and Microreactors for Sulfonation
| Technology | Application | Key Advantages | Compound(s) | Reference(s) |
| Circulating Microreactor | Synthesis of dodecylbenzene sulfonic acid. | Rapid mixing, precise temperature control, high conversion, reduced waste. | Dodecylbenzene, Sulfur trioxide | scirp.org |
| Continuous-Flow Microreactor | Sulfonation of 1,2-diaminobenzene. | Quantitative yield of pure product without impurities. | 1,2-Diaminobenzene, Sulfuric acid | google.com |
| Supported Sulfonic Acid Catalysts | Friedel–Crafts acylation of anisole (B1667542) in flow. | Avoidance of halogenated compounds, catalyst recyclability. | Silica-supported sulfonic acids | nih.gov |
Bio-Inspired Applications and Biocatalysis
Nature provides a vast blueprint for the design of efficient and selective catalysts. Researchers are increasingly drawing inspiration from biological systems to develop novel applications for chemical compounds, including this compound and its derivatives.
A prominent trend is the use of sulfonic acid derivatives to create biomimetic catalytic systems. For instance, the biomimetic synthesis of the natural product azorellolide was achieved through the acid-catalyzed isomerization of a β-lactone, which was synthesized using a mixed carboxylic-sulfonic anhydride. acs.orgescholarship.org This approach mimics biosynthetic pathways that involve cationic cascades.
Another exciting area is the development of enzyme-mimicking systems. Dodecyl benzenesulfonic acid has been shown to form micelles in water that can act as nanoreactors, facilitating dehydration reactions such as esterifications and etherifications without the need for bulk dehydrating agents. acs.orgnih.gov These micellar systems provide a hydrophobic microenvironment that mimics the active site of enzymes, enabling reactions that would otherwise be unfavorable in an aqueous medium. This concept has been extended to enantioselective reactions, further blurring the line between synthetic and biological catalysis. nih.gov
Furthermore, benzenesulfonic acid derivatives are being explored in the development of organocatalysts that mimic the function of deaminases. An ortho-naphthoquinone-catalyzed aerobic oxidation of primary amines to aldehydes and ketones proceeds through a mechanism that is biomimetic of oxidative deamination by enzymes like copper-containing amine oxidase. researchgate.net
Table 3: Bio-Inspired Research Involving Benzenesulfonic Acid and its Derivatives
| Bio-Inspired Approach | Description | Compound(s) Involved | Reference(s) |
| Biomimetic Natural Product Synthesis | Synthesis of azorellolide via a strained β-lactone intermediate formed using a mixed carboxylic-sulfonic anhydride. | Mixed carboxylic-sulfonic anhydride, Azorellolide | acs.orgescholarship.org |
| Enzyme Mimicry (Nanoreactors) | Dodecyl benzenesulfonic acid micelles act as nanoreactors for dehydration reactions in water. | Dodecyl benzenesulfonic acid | acs.orgnih.gov |
| Biomimetic Deamination | ortho-Naphthoquinone-catalyzed aerobic oxidation of primary amines, mimicking amine oxidases. | ortho-Naphthoquinones | researchgate.net |
| Artificial Metalloenzymes | While not directly using this compound, the principles of creating synthetic analogues of enzymes like carbonic anhydrase using sulfonamide ligands are relevant. | Arylsulfonamides | nih.gov |
Development of Novel this compound-Based Reagents
The inherent reactivity of this compound as a strong electrophile and a dehydrating agent makes it a valuable platform for the development of new and useful reagents for organic synthesis.
A significant area of research is the use of this compound as a highly efficient activating agent for the synthesis of amides from carboxylic acids and amines. In the presence of a base like 4-(dimethylamino)pyridine (DMAP), this compound smoothly promotes the formation of carboxamides, even with sterically hindered substrates, in high yields. researchgate.net This method offers an alternative to more traditional coupling agents.
The formation of mixed anhydrides is another avenue for creating novel reagents. As mentioned earlier, mixed carboxylic-sulfonic anhydrides have shown unique reactivity, for example, in the synthesis of β-lactams. nih.gov Further exploration of different combinations of carboxylic and sulfonic acids could lead to a new class of reagents with tailored reactivity for specific synthetic transformations.
This compound also serves as a superior reagent in certain Friedel-Crafts reactions compared to benzenesulfonyl chloride, leading to higher yields in sulfone synthesis. researchgate.net Its application in the sulfonylation of various nucleophiles, such as diethyl malonate, and in the synthesis of thiolsulfonates continues to be an area of interest. researchgate.net The development of catalytic systems that utilize this compound for these and other transformations is an ongoing research goal.
Table 4: Novel Reagents and Applications Derived from this compound
| Reagent/System | Application | Key Features | Reference(s) |
| This compound/DMAP | Synthesis of carboxamides | High efficiency, applicable to sterically hindered substrates. | researchgate.net |
| Mixed Carboxylic-Sulfonic Anhydrides | Synthesis of β-lactams | Unique reactivity pathway compared to isosteres. | nih.gov |
| This compound | Friedel-Crafts sulfone synthesis | Superior yields compared to benzenesulfonyl chloride. | researchgate.net |
| This compound | Sulfonylation of diethyl malonate | Effective sulfonylation of active methylene (B1212753) compounds. | researchgate.net |
Advanced Materials with this compound Moieties
The incorporation of the benzenesulfonate (B1194179) group into larger molecular architectures is a promising strategy for the development of advanced materials with tailored properties. This compound can play a crucial role in the synthesis and modification of these materials.
In polymer chemistry, this compound is used to modify polymers to enhance properties such as thermal stability and chemical resistance. acs.org For example, the reaction of polyaniline with sulfobenzoic anhydride results in a functionalized polymer that is soluble in water and electrically conductive due to self-doping by the attached sulfonate groups. mdpi.com This approach allows for the creation of processable conductive polymers for applications in electronics and sensors. The introduction of benzenesulfonate groups can also influence the morphology and end-group chemistry of polymers, affecting properties like adhesion and degradability. acs.org
The use of benzenesulfonic acid derivatives as linkers in the construction of coordination polymers and metal-organic frameworks (MOFs) is another emerging trend. researchgate.net Sulfonic acids offer an alternative to the more commonly used carboxylic acids as linker units, potentially leading to materials with novel topologies and properties. This compound could be a key reagent in the synthesis of these specialized linker molecules.
Furthermore, carbon-based solid acid catalysts are being developed by functionalizing carbonaceous materials with sulfonic acid groups. scirp.orgresearchgate.net These materials are stable, recyclable, and show high catalytic activity in reactions like esterification. The synthesis of these catalysts can involve the use of alkyl benzene (B151609) sulfonic acids, which can be prepared from precursors related to this compound. scirp.orgresearchgate.net
Table 5: Advanced Materials Incorporating Benzenesulfonate Moieties
| Material Type | Synthetic Approach | Resulting Properties/Applications | Key Compound(s) | Reference(s) |
| Conductive Polymers | Functionalization of polyaniline with sulfobenzoic anhydride. | Water solubility, self-doping, electrical conductivity. | Polyaniline, Sulfobenzoic anhydride | mdpi.com |
| Coordination Polymers | Use of pyridine (B92270) and pyrimidine (B1678525) functionalized benzene sulfonic acids as linkers. | Novel network structures for potential catalytic or sorption applications. | Pyridine and pyrimidine functionalized benzene sulfonic acids | researchgate.net |
| Carbon-Based Solid Acid Catalysts | Hydrothermal synthesis using starch and alkyl benzene sulfonic acids. | High catalytic activity in esterification, reusability. | Starch, Alkyl benzene sulfonic acids | scirp.orgresearchgate.net |
| Modified Polymer Films | End-group modification of polymers to control surface properties. | Modulated interfacial interactions, affecting chemoselectivity. | End-functionalized polymers | acs.org |
Q & A
Q. What are the optimal conditions for synthesizing benzenesulfonic anhydride, and how do variations in reaction parameters affect purity?
this compound is synthesized by heating benzenesulfonic acid with excess phosphorus pentoxide (P₂O₅) on an inert support. The reaction requires precise temperature control to avoid decomposition, as excessive heat can lead to side reactions or reduced yields . Purity is influenced by recrystallization solvents (e.g., ether) and drying conditions. For example, recrystallization from ether yields a higher melting point (88–91°C) compared to unrefined product (60–85°C) due to removal of residual acid impurities .
Q. How can researchers characterize the structural identity and purity of this compound?
Key methods include:
- Melting point analysis : Discrepancies in reported melting points (e.g., 60–85°C vs. 88–91°C) reflect differences in recrystallization protocols .
- Elemental analysis : Verify composition (C 48.31%, H 3.38%, S 21.50%) .
- Spectroscopy : Use IR to confirm sulfonyl (S=O) and anhydride (O-S-O) functional groups.
- Chromatography : HPLC or TLC to detect residual benzenesulfonic acid.
Q. What safety precautions are critical when handling this compound?
The compound reacts explosively with concentrated hydrogen peroxide (90–95% H₂O₂) and liquefies upon prolonged air exposure due to hygroscopicity. Use inert atmospheres (e.g., nitrogen) for storage and reaction setups, and avoid contact with oxidizing agents .
Advanced Research Questions
Q. How does this compound compare to other sulfonating agents (e.g., dodecylbenzenesulfonic acid) in Friedel-Crafts sulfonation?
this compound acts as a dual electrophile and dehydrating agent, enabling direct sulfonation of aromatic substrates. Unlike sulfonic acids (e.g., DBSA in Table 1 of ), the anhydride minimizes water byproduct formation, improving reaction efficiency. Kinetic studies using in situ NMR can quantify activation barriers and compare catalytic activity .
Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting points)?
Contradictory data often arise from:
- Impurity profiles : Residual P₂O₅ or unreacted acid lowers melting points.
- Crystallization conditions : Solvent polarity and cooling rates affect crystal packing.
- Analytical calibration : Standardize DSC protocols with reference materials. Replicate synthesis and purification steps from Field (1952) to validate reproducibility .
Q. Can this compound be used as a catalyst or co-reagent in multicomponent reactions?
demonstrates its role as a Brønsted acid catalyst in acetaldehyde-acetic anhydride reactions. Optimize molar ratios (e.g., 0.5 g benzenesulfonic acid monohydrate per 200 g anhydride) and monitor reaction progress via UV-Vis spectroscopy to balance catalytic activity and side reactions .
Methodological Challenges and Solutions
Data Contradiction Analysis
- Melting Point Variability : reports conflicting values (60–85°C vs. 88–91°C). This discrepancy likely stems from differences in recrystallization solvents (ether vs. none) and purity thresholds. Reproduce methods from Field (1952) to isolate high-purity material .
- Hazard Classification : While assigns "VERY LOW" persistence to benzenesulfonic acid derivatives, highlights acute reactivity risks. Contextualize data by distinguishing between environmental persistence (hydrolysis rates) and acute chemical hazards .
Key Research Gaps
- Mechanistic Studies : Elucidate the role of this compound in transition-metal-catalyzed reactions.
- Toxicity Profiling : Expand ecotoxicological data (e.g., NOEC values for aquatic organisms) to align with REACH guidelines .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
